Cas no 281208-18-2 (5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

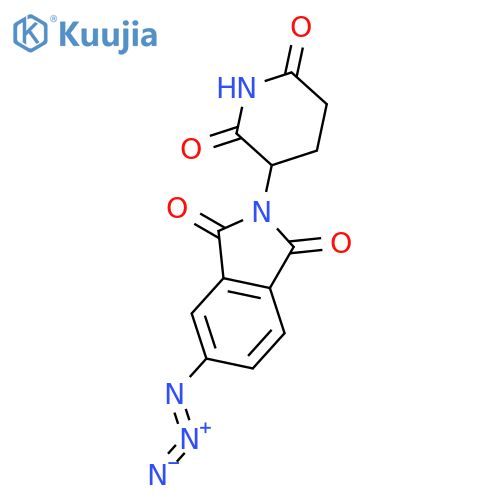

281208-18-2 structure

商品名:5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS番号:281208-18-2

MF:C13H9N5O4

メガワット:299.241661787033

MDL:MFCD34600360

CID:3928827

PubChem ID:11044747

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione, 5-azido-2-(2,6-dioxo-3-piperidinyl)-

- 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- EN300-28333891

- 281208-18-2

- 5-azido-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

- SCHEMBL20046016

-

- MDL: MFCD34600360

- インチ: InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)

- InChIKey: JVVGPGVAUOFYCM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 299.06545379Da

- どういたいしつりょう: 299.06545379Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28333891-0.5g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95.0% | 0.5g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-28333891-0.25g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95.0% | 0.25g |

$487.0 | 2025-03-19 | |

| Enamine | EN300-28333891-1g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 1g |

$1229.0 | 2023-09-07 | |

| 1PlusChem | 1P028GFW-100mg |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 100mg |

$589.00 | 2024-05-07 | |

| 1PlusChem | 1P028GFW-1g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 1g |

$1581.00 | 2024-05-07 | |

| Enamine | EN300-28333891-10.0g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28333891-1.0g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| 1PlusChem | 1P028GFW-50mg |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 50mg |

$402.00 | 2024-05-07 | |

| 1PlusChem | 1P028GFW-500mg |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 500mg |

$1248.00 | 2024-05-07 | |

| 1PlusChem | 1P028GFW-5g |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

281208-18-2 | 95% | 5g |

$4465.00 | 2024-05-07 |

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

281208-18-2 (5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量